1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride
Description
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride is a heterocyclic molecule featuring:
- A 3,5-dimethylpyrazole moiety linked via an ethyl chain.
- A 1,4-diazepane (7-membered ring) with a sulfonyl group at the 4-position.
- A 5-ethylthiophene-2-sulfonyl substituent.
- A hydrochloride salt formulation, enhancing solubility.
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S2.ClH/c1-4-17-6-7-18(25-17)26(23,24)21-9-5-8-20(10-12-21)11-13-22-16(3)14-15(2)19-22;/h6-7,14H,4-5,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCKLLCEBSTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an authoritative overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.45 g/mol. The structure features a pyrazole moiety, a diazepane ring, and a sulfonyl group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.45 g/mol |
| CAS Number | [Not specified] |
| Solubility | Soluble in DMSO |
| Melting Point | [Not specified] |
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and diazepane structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. In one study involving similar compounds, the IC50 values ranged from 5.00 to 29.85 µM in different cancer cell lines, indicating selective toxicity towards cancerous cells while sparing healthy cells . This selectivity is crucial for developing effective cancer therapies.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Flow cytometry analyses demonstrated that treatment with related pyrazole compounds resulted in cell cycle arrest and increased apoptotic markers in glioma cell lines . Such findings suggest that the compound may modulate key signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
-
Study on Cytotoxic Effects :
- A study synthesized several derivatives of pyrazole and tested their cytotoxic effects on C6 glioma and SH-SY5Y neuroblastoma cell lines. Compound 5f from this series exhibited an IC50 value of 5.13 µM against C6 cells, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
- Structure-Activity Relationship (SAR) :
-
In Vivo Studies :
- Preliminary in vivo studies using animal models have shown promising results regarding the efficacy of similar compounds in reducing tumor size without significant toxicity to normal tissues. These studies are essential for understanding the therapeutic potential and safety profile before clinical trials .
Comparison with Similar Compounds
Pyrazole Derivatives
Pyrazole rings are common in bioactive compounds due to their hydrogen-bonding capacity and metabolic stability.
Key Differences :
- Sulfonamide vs. cyano/ester groups: Sulfonamides are stronger hydrogen-bond acceptors, which may influence receptor binding kinetics.
Diazepane vs. Benzodiazepine Derivatives
The 1,4-diazepane ring (7-membered) differs from fused benzodiazepines (e.g., in ):
Key Differences :
Thiophene-Sulfonyl vs. Thiophene-Ester Groups
The sulfonyl-thiophene group in the target compound contrasts with ester-functionalized thiophenes in analogs:
Key Differences :
Computational Predictions Using Graph Similarity
proposes a graph-based method to predict chemical activity by comparing substructural patterns. Applying this approach:
- The target compound’s pyrazole-ethyl-diazepane-sulfonyl motif is unique compared to 7a/7b (pyrazole-thiophene-cyano/ester) and 4g/4h (coumarin-benzodiazepine).
- Key discriminators include: Presence of a sulfonamide linker (vs. esters/cyano groups). Ethyl substituents on pyrazole and thiophene (vs. polar groups in analogs).
This structural divergence suggests distinct target profiles, though experimental validation is required .
Q & A
Q. What are the established synthetic methodologies for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with condensation of pyrazole and thiophene precursors. For example:
- Step 1 : React 3,5-dimethyl-1H-pyrazole with a bromoethyl intermediate to form the pyrazole-ethyl moiety.
- Step 2 : Sulfonylation of the diazepane core using 5-ethylthiophene-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Step 3 : Purification via recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, gradient elution).
Purity optimization requires monitoring by TLC and HPLC, with final characterization via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis (CHNS) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole and sulfonyl groups. H NMR resolves ethylthiophene protons (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for SCH) and diazepane ring protons (δ 3.5–4.0 ppm).
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 453.0 for CHClNOS).
- Elemental Analysis : Verify stoichiometry (e.g., C: 58.34%, H: 7.35%, N: 12.37%) using a CHNS analyzer .
- X-ray Crystallography : Resolve conformational flexibility of the diazepane ring using SHELXL for refinement .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility : Screen solvents (DMSO, water, ethanol) via dynamic light scattering (DLS) or nephelometry.
- Stability : Conduct accelerated degradation studies (pH 3–9, 40°C) with HPLC monitoring. Use DSC/TGA to determine thermal stability .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Discrepancies (e.g., NMR-indicated tautomers vs. X-ray static structures) require:
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent Modification : Replace the 5-ethylthiophene sulfonyl group with bioisosteres (e.g., 5-propylthiophene, naphthalene sulfonyl) to probe steric/electronic effects.
- In Vitro Assays : Test binding affinity (e.g., receptor inhibition via SPR or fluorescence polarization) and correlate with structural data.
- Crystallographic SAR : Co-crystallize analogs with target proteins to identify critical binding motifs .
Q. How can computational modeling enhance understanding of the compound’s binding interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites.
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess conformational dynamics of the diazepane ring.
- Free Energy Calculations : Apply MM-PBSA to quantify binding energies of sulfonyl group interactions .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
